molecular formula C22H17ClN2O B5152727 5-(4-chlorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

5-(4-chlorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No. B5152727
M. Wt: 360.8 g/mol
InChI Key: QYNJLGCBYWQOCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-chlorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a chemical compound that has gained significant attention in scientific research due to its unique structure and potential applications. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in lab experiments.

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is not fully understood. However, it is believed that this compound acts by inhibiting various enzymes and signaling pathways involved in inflammation and tumor growth. Additionally, this compound has been shown to interact with DNA and RNA, which may contribute to its anti-cancer properties.
Biochemical and Physiological Effects:
Studies have shown that 5-(4-chlorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has a variety of biochemical and physiological effects. This compound has been shown to inhibit the production of various inflammatory cytokines and chemokines, which may contribute to its anti-inflammatory properties. Additionally, this compound has been shown to induce apoptosis in cancer cells, which may contribute to its anti-tumor properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-(4-chlorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine in lab experiments is its unique structure and potential applications. This compound has been shown to have a variety of biological activities and may be useful in a variety of research areas. However, one limitation of using this compound is its potential toxicity. Further studies are needed to fully understand the safety profile of this compound.

Future Directions

There are several future directions for research on 5-(4-chlorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine. One direction is to further study the mechanism of action of this compound and identify its target enzymes and signaling pathways. Additionally, further studies are needed to fully understand the potential applications of this compound in imaging and drug delivery. Finally, studies are needed to fully understand the safety profile of this compound and identify any potential side effects.

Synthesis Methods

Several methods have been developed for the synthesis of 5-(4-chlorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine. One of the most common methods involves the reaction of 4-chloroaniline and 2-phenyl-1,2,3,4-tetrahydroisoquinoline in the presence of a catalyst such as palladium on carbon. This method yields the desired compound in good yield and purity.

Scientific Research Applications

5-(4-chlorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has been extensively studied for its potential applications in scientific research. This compound has been shown to have a variety of biological activities including anti-inflammatory, anti-tumor, and anti-microbial properties. Additionally, this compound has been studied for its potential use as a fluorescent probe for imaging applications.

properties

IUPAC Name

5-(4-chlorophenyl)-2-phenyl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN2O/c23-17-12-10-16(11-13-17)22-25-20(18-8-4-5-9-21(18)26-22)14-19(24-25)15-6-2-1-3-7-15/h1-13,20,22H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYNJLGCBYWQOCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C3=CC=CC=C3OC(N2N=C1C4=CC=CC=C4)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Chlorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

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